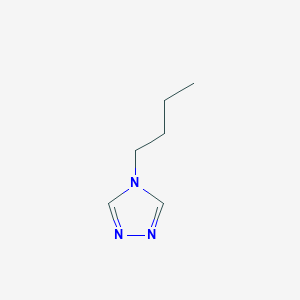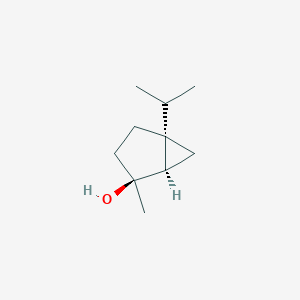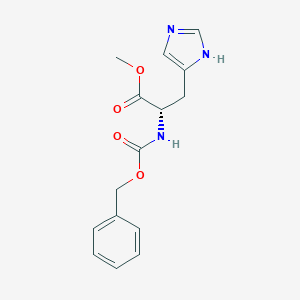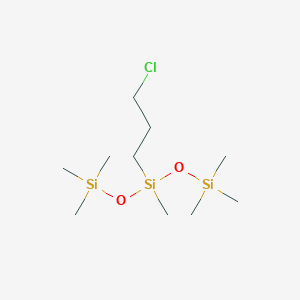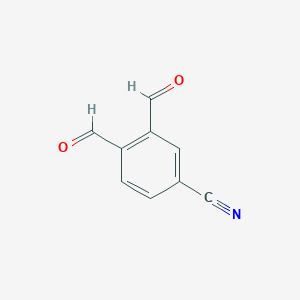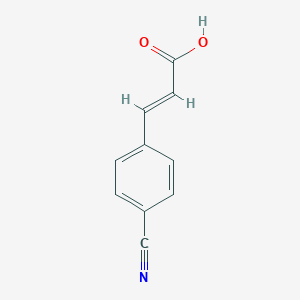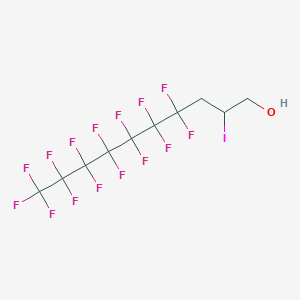
4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Pentadecafluoro-2-iododecan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Pentadecafluoro-2-iododecan-1-ol" is a highly fluorinated organic molecule. This type of molecule is part of a broader class of compounds that have numerous fluorine atoms attached to their carbon backbone. The presence of multiple fluorine atoms imparts unique physical and chemical properties to these compounds, such as high thermal and chemical stability, which make them of interest in various applications, including materials science and pharmaceuticals.
Synthesis Analysis
The synthesis of highly fluorinated compounds often involves the use of fluorinating agents and specific reaction conditions to incorporate fluorine atoms into the organic scaffold. For instance, the synthesis of alkanes with contiguous fluorine atoms, as described in the diastereoselective synthesis of 2,3,4,5,6-pentafluoroheptanes, involves sequential fluorination of diastereoisomeric alcohol-diepoxides using HF.NEt(3) and Deoxo-Fluor . This method demonstrates the stereospecific incorporation of fluorine atoms and could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of highly fluorinated compounds is characterized by the strong carbon-fluorine bonds, which are among the strongest in organic chemistry. This bond strength contributes to the high stability of the compounds. The presence of a perfluorinated biphenyl group, as seen in the synthesis of polyimides derived from 4,4′-((perfluoro-[1,1′-biphenyl]-4,4′-diyl)bis(oxy))bis(2,6-dimethylaniline), indicates the potential for rigid and planar structures, which could influence the overall molecular architecture of the compound .
Chemical Reactions Analysis
The reactivity of highly fluorinated compounds can be quite distinct from their non-fluorinated counterparts due to the electron-withdrawing nature of the fluorine atoms. For example, the synthesis of pentafluorophenyl propynoate and its subsequent transformation into pentafluoro-2H-cyclohepta[b]furan-2-one demonstrates the ability of fluorinated compounds to undergo unique cyclization reactions . These reactions are often facilitated by the stability of the fluorine-containing intermediates and the unique electronic properties imparted by the fluorine atoms.
Physical and Chemical Properties Analysis
Highly fluorinated compounds typically exhibit high thermal stability, chemical resistance, and unique optical properties due to their high fluorine content. For example, the polyimides derived from perfluorobiphenyl groups show high optical transparency, thermal decomposition temperatures above 500°C, and glass transition temperatures ranging from 280 to 345°C . These properties are indicative of the potential physical and chemical characteristics of "4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Pentadecafluoro-2-iododecan-1-ol," which may also exhibit similar stability and performance due to its high fluorine content.
Applications De Recherche Scientifique
Fluorinated Compounds in Material Science
One study discusses the development of organic optoelectronics, highlighting the use of fluorinated compounds in the design of new conjugated systems. These systems have applications in sensors, organic thin-film transistors, and organic photovoltaics. The review emphasizes the potential of fluorinated materials, such as BODIPY-based materials, in organic light-emitting diodes (OLEDs), suggesting their promise as 'metal-free' infrared emitters due to their unique electronic properties (Squeo & Pasini, 2020).
Environmental Fate of Fluorinated Chemicals
Another area of interest is the environmental biodegradability and fate of fluorinated chemicals, including polyfluoroalkyl chemicals. These substances, due to their persistent nature, have raised concerns regarding their toxic profiles and environmental impact. A review focusing on microbial degradation of these compounds sheds light on their transformation into perfluoroalkyl carboxylic acids and sulfonic acids, underlining the importance of understanding their environmental fate and effects (Liu & Avendaño, 2013).
Developmental Toxicity of Fluorinated Alternatives
The developmental toxicity of perfluoroalkyl acids, such as PFOS and PFOA, and their derivatives, has been a subject of significant research interest. These studies aim to understand the hazards inherent in these compounds, with recent findings suggesting that alternative fluorinated compounds might exhibit comparable or even more severe potential toxicity. This highlights the need for further toxicological studies to assess the safety and environmental impact of these substances (Lau, Butenhoff, & Rogers, 2004).
Propriétés
IUPAC Name |
4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-pentadecafluoro-2-iododecan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F15IO/c11-4(12,1-3(26)2-27)5(13,14)6(15,16)7(17,18)8(19,20)9(21,22)10(23,24)25/h3,27H,1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQVFKOBJDNVRJK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)I)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F15IO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20382618 |
Source


|
| Record name | 2-Iodo-1h,1h,2h,3h,3h-perfluorodecan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20382618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
554.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Pentadecafluoro-2-iododecan-1-ol | |
CAS RN |
16083-64-0 |
Source


|
| Record name | 4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Pentadecafluoro-2-iodo-1-decanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16083-64-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Iodo-1h,1h,2h,3h,3h-perfluorodecan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20382618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

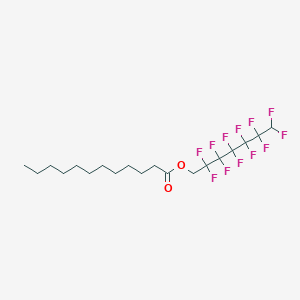
![Benzo[b]thiophene, 3,7-dimethyl-](/img/structure/B100686.png)
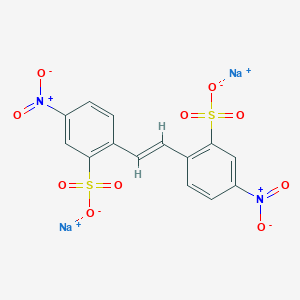
![Diethylamino-[4-(2-methylimidazol-1-yl)phenyl]-sulfanylidenephosphanium](/img/structure/B100689.png)

